1-(2-Nitrophenyl)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-(2-nitrophenyl)azetidine |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-10/h1-2,4-5H,3,6-7H2 |
InChI Key |
HGAQPMWSXQBHQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 1 2 Nitrophenyl Azetidine
Transformations Involving the Azetidine (B1206935) Ring
The four-membered azetidine ring is characterized by significant angle strain, making it susceptible to reactions that relieve this strain. The N-aryl substituent, in this case, 2-nitrophenyl, modulates the nucleophilicity of the nitrogen atom and influences the regioselectivity of ring-opening reactions.
Nucleophilic attack is a primary pathway for the transformation of the azetidine ring. These reactions typically require activation, as the azetidine ring is relatively stable compared to its three-membered aziridine (B145994) counterpart. magtech.com.cn The presence of the electron-withdrawing 2-nitrophenyl group decreases the basicity and nucleophilicity of the azetidine nitrogen, but it can activate the ring towards certain transformations.
The high-energy, strained azetidine ring can be opened by a variety of nucleophiles, a process driven by the release of ring strain. For N-aryl azetidines, this reaction often involves protonation or quaternization of the ring nitrogen to form a more reactive azetidinium ion, which then undergoes nucleophilic attack. magtech.com.cnyoutube.com The regioselectivity of the attack is governed by a combination of electronic and steric effects. magtech.com.cnnih.gov In the case of 1-(2-nitrophenyl)azetidine, the electron-withdrawing nature of the substituent favors cleavage of the C-N bond adjacent to the aryl group, as it can stabilize a partial negative charge on the nitrogen in the transition state. magtech.com.cn Nucleophilic attack generally occurs at one of the ring carbons adjacent to the nitrogen, leading to 1,3-disubstituted propane (B168953) derivatives.
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Halides | Concentrated HCl | γ-Haloamine (e.g., N-(3-chloropropyl)-2-nitroaniline) |
| Oxygen Nucleophiles | Acetate Anion | γ-Amino ester |
| Nitrogen Nucleophiles | Benzylamine | N,N'-disubstituted 1,3-diaminopropane |
This table is illustrative, based on general azetidine reactivity. Specific experimental outcomes for this compound may vary.
Under certain conditions, intramolecular nucleophilic reactions can lead to ring expansion rather than simple ring-opening. If the azetidine contains a side chain with a nucleophilic group, intramolecular cyclization can occur following activation of the ring. For instance, azetidines with a 3-hydroxypropyl side chain at the 2-position have been shown to rearrange into pyrrolidines and azepanes upon activation and subsequent attack by a nucleophile. researchgate.net While specific examples for this compound are not prevalent, the general mechanism suggests that if an appropriate side chain were present, it could compete with intermolecular ring-opening, leading to the formation of larger heterocyclic systems like tetrahydropyrrolo[1,2-a]quinoxalines after subsequent reduction of the nitro group and cyclization. Ring expansions of other azetidine systems have also been documented. nih.gov
The nitrogen atom of the azetidine ring, despite its reduced nucleophilicity due to the attached 2-nitrophenyl group, can still react with strong electrophiles. youtube.com This reaction typically results in the formation of a quaternary azetidinium salt. The formation of this positively charged species makes the azetidine ring highly susceptible to subsequent nucleophilic ring-opening, even by weak nucleophiles. youtube.comnih.gov This two-step sequence is a common strategy for the controlled functionalization of azetidines.
Table 2: Electrophilic Activation of the Azetidine Nitrogen
| Electrophile | Reagent Example | Product |
|---|---|---|
| Alkyl Halide | Methyl Iodide (CH₃I) | 1-Methyl-1-(2-nitrophenyl)azetidinium iodide |
This activation step is often followed by nucleophilic ring-opening as described in section 3.1.1.1.
Modern synthetic methods allow for the direct functionalization of C-H bonds within heterocyclic systems, mediated by transition metals. For this compound, metal-catalyzed reactions could potentially target the C-H bonds of the azetidine ring. For example, palladium-catalyzed reactions are widely used for C-H activation and subsequent arylation, alkenylation, or alkynylation. Such reactions would provide a direct route to substituted azetidines without proceeding through ring-opening. Furthermore, metal-promoted reactions on substituents attached to the azetidine ring, such as the carbonyl allylation of azetidine-2,3-diones, have been reported, showcasing the utility of organometallic reagents in functionalizing the azetidine scaffold. nih.gov
Nucleophilic Ring-Opening Reactions
Transformations of the 2-Nitrophenyl Moiety
The 2-nitrophenyl group is not merely a passive substituent; it is a versatile functional handle that can undergo a variety of chemical transformations, most notably the reduction of the nitro group.
The reduction of the aromatic nitro group to an amine is one of the most fundamental and useful transformations for this class of compounds. This reaction dramatically alters the electronic properties of the N-aryl substituent, converting it from strongly electron-withdrawing to electron-donating. The resulting compound, N-(azetidin-1-yl)-2-aminobenzene, is a valuable intermediate for the synthesis of more complex heterocyclic structures. The reduction can be achieved using various standard methods.
Following reduction to the aniline (B41778) derivative, the resulting amino group can participate in a range of subsequent reactions. A key application is intramolecular cyclization. For example, treatment of the amine with an appropriate one-carbon electrophile (like a phosgene (B1210022) equivalent or formic acid) can lead to the formation of a fused tricyclic system, such as a derivative of azeto[1,2-a]benzimidazole. Base-mediated reductive cyclizations involving a nitroaryl moiety tethered to a ketone have been shown to produce complex bridged ring systems. nih.gov
Table 3: Common Transformations of the 2-Nitrophenyl Group
| Reaction Type | Reagents | Resulting Functional Group | Potential Subsequent Reactions |
|---|---|---|---|
| Nitro Group Reduction | H₂, Pd/C; or SnCl₂, HCl | Amine (-NH₂) | Diazotization, Acylation, Cyclization |
| Diazotization | NaNO₂, HCl (after reduction) | Diazonium Salt (-N₂⁺Cl⁻) | Sandmeyer reaction, Azo coupling |
| Acylation | Acetic Anhydride (after reduction) | Amide (-NHCOCH₃) | Further functionalization |
Reduction of the Nitro Group to an Amine
The reduction of the nitro group in this compound to a primary amine is a fundamental transformation that opens avenues for further functionalization. This conversion is typically achieved through various established methods for nitroarene reduction. wikipedia.orgyoutube.com
Commonly employed reagents and conditions include:
Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com It is a widely used and often clean method for nitro group reduction. commonorganicchemistry.comorganic-chemistry.org
Metal-Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for this reduction. youtube.comcommonorganicchemistry.com The reaction proceeds through a series of steps involving the transfer of electrons from the metal. youtube.com
Other Reducing Agents: Tin(II) chloride (SnCl2) provides a milder alternative for the reduction of nitro groups to amines, often in the presence of other reducible functional groups. commonorganicchemistry.com Sodium hydrosulfite can also be employed for this transformation. wikipedia.org
The resulting 2-(azetidin-1-yl)aniline (B1465923) is a valuable intermediate for the synthesis of more complex heterocyclic structures and other derivatives.
Aromatic Functionalization via Electrophilic or Nucleophilic Substitution on the Phenyl Ring
The phenyl ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being heavily influenced by the directing effects of the nitro and azetidine substituents.
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director. Conversely, the azetidinyl group, being an N-aryl substituent, is an activating group and an ortho-, para-director. The interplay of these opposing effects dictates the position of incoming electrophiles. Due to the strong deactivating nature of the nitro group, electrophilic substitution reactions on this compound can be challenging and may require forcing conditions. The substitution pattern will depend on the specific electrophile and reaction conditions, with potential for substitution at positions ortho or para to the azetidine ring, but meta to the nitro group.
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. This allows for the displacement of a suitable leaving group, or in some cases, the nitro group itself, by a nucleophile. For instance, studies on related nitrotriazolotriazines have shown that the nitro group can be displaced by sulfur nucleophiles like cysteine and glutathione. urfu.ru This type of reactivity opens possibilities for introducing various functionalities onto the phenyl ring of this compound.
Reactions Involving the Phenyl Ring in Cyclization or Annulation Processes
The presence of both the azetidine ring and the nitrophenyl group within the same molecule provides a scaffold for intramolecular cyclization and annulation reactions, leading to the formation of more complex polycyclic systems.
One notable pathway involves the reduction of the nitro group to an amine, followed by an intramolecular reaction with a suitably functionalized azetidine ring or a side chain. For example, if the azetidine ring were to undergo ring-opening, the resulting amino group from the reduced nitro function could potentially participate in a subsequent cyclization.
Furthermore, the aromatic ring can participate in annulation reactions, such as [3+2] cycloadditions, particularly after the nitro group has been transformed. chim.it For instance, the formation of indolizine (B1195054) and pyrazolo[1,5-a]pyridine (B1195680) systems has been observed from related nitro-substituted precursors. chim.it These reactions often proceed through a stepwise mechanism involving a Michael addition followed by ring closure. chim.it
Collaborative Reactivity Between Azetidine Ring and Nitrophenyl Group
The azetidine ring and the nitrophenyl group in this compound are not merely independent reactive sites; their proximity and electronic communication lead to a synergistic reactivity profile where each moiety influences the behavior of the other.
Influence of the Nitro Group on Azetidine Ring Reactivity (e.g., Basicity, Ring Opening)
The electron-withdrawing nature of the o-nitro group significantly impacts the properties of the azetidine ring.
Basicity: The nitro group's strong inductive and resonance electron-withdrawing effects decrease the electron density on the azetidine nitrogen. This reduction in electron availability makes the nitrogen lone pair less available for protonation, thereby decreasing the basicity of the azetidine ring compared to an unsubstituted N-phenylazetidine. Studies on N-aryl azetidines have shown that the pKa of the azetidine nitrogen is sensitive to the electronic nature of the substituents on the phenyl ring. nih.gov
Ring Opening: The reactivity of the azetidine ring towards nucleophilic ring-opening is influenced by the N-substituent. magtech.com.cn While the strained four-membered ring is inherently susceptible to ring-opening reactions, the electron-withdrawing nitro group can affect the stability of potential intermediates. rsc.orgrsc.orgresearchgate.net For instance, in acid-mediated ring-opening, protonation of the azetidine nitrogen is often a key step. nih.govyoutube.com The reduced basicity due to the nitro group might make this initial protonation more difficult. However, the stability of the resulting ring-opened species could also be influenced.
Influence of the Azetidine Ring on Nitrophenyl Reactivity
The azetidine ring, in turn, influences the reactivity of the nitrophenyl group. As an N-alkyl substituent on the aromatic ring, the azetidinyl group is an ortho-, para-director in electrophilic aromatic substitution reactions. While the strong deactivating effect of the nitro group dominates, the directing influence of the azetidine ring would still play a role in any potential electrophilic substitution reactions.
Furthermore, the azetidine ring can play a crucial role in the biological activity of related molecules. For example, in the insecticidal compound okaramine B, the azetidine ring moiety was found to be essential for its activity, with ring-opened analogues showing no activity. nih.gov This suggests that the intact azetidine ring in this compound could be critical for potential biological applications.
Mechanistic Investigations and Reaction Pathway Elucidation
Mechanistic Studies of Azetidine (B1206935) Ring Formation Reactions with Nitrophenyl Components
The synthesis of the azetidine ring, particularly when a nitrophenyl group is involved, presents unique mechanistic considerations. The electron-withdrawing nature of the nitro group can significantly influence the reactivity of precursors and the stability of intermediates.
One common strategy for azetidine ring formation is the intramolecular cyclization of a suitably functionalized amine. For instance, the iodocyclization of homoallylamines has been shown to produce 2-(iodomethyl)azetidine derivatives. researchgate.netnih.gov In the context of nitrophenyl-substituted substrates, studies have shown that the presence of a 2-nitrophenyl group can lead to a mixture of azetidine and the isomeric pyrrolidine (B122466). researchgate.netresearchgate.net This suggests a delicate balance between the 4-exo-tet and 5-endo-tet cyclization pathways, influenced by the electronic and steric properties of the substituents.
The formation of the azetidine ring can also be achieved through cycloaddition reactions. While specific examples detailing the direct formation of 1-(2-nitrophenyl)azetidine via [2+2] cycloaddition are not prevalent in the provided literature, the general principles of such reactions are well-established for other substituted azetidines. nih.gov These reactions often proceed through a concerted or stepwise mechanism, with the regioselectivity and stereoselectivity being key aspects of the investigation.
The elucidation of reaction mechanisms hinges on the characterization of transient species such as transition states and intermediates. In the formation of azetidine rings, the structure of the transition state dictates the stereochemical outcome of the reaction. For instance, in the iodocyclization of homoallylamines, the formation of a cis-azetidine is favored, suggesting a well-defined transition state geometry. researchgate.net
Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for probing the energetics of different reaction pathways and for visualizing the structures of transition states. nih.gov These studies can help rationalize experimental observations, such as the preference for azetidine or pyrrolidine formation. For example, calculations can reveal the relative energy barriers of the competing cyclization transition states. researchgate.netresearchgate.net
Catalysis is a powerful tool for controlling the rate and selectivity of chemical reactions, and the synthesis of azetidines is no exception. Both acid and base catalysis can play significant roles in the formation of the azetidine ring. For example, the acidity of silica (B1680970) gel has been observed to facilitate the reaction of 1-azetines, which can be precursors to functionalized azetidines. nih.gov Bases are also employed, for instance, in elimination reactions from azetidine precursors to generate reactive azetine intermediates. nih.gov
Lewis acids are known to mediate the nucleophilic ring-opening of azetidines, which proceeds via an SN2-type pathway. iitk.ac.in While this pertains to ring-opening, the principle of Lewis acid activation of the nitrogen atom is also relevant to ring formation, potentially by coordinating to a precursor and facilitating intramolecular cyclization.
Transition metal catalysis offers a diverse array of mechanistic possibilities. For instance, copper(I) chloride has been used to catalyze the addition of a carbene across the double bond of a 2-azetine, leading to a fused bicyclic system. nih.gov Rhodium catalysts are also prominent in nitrogen-transfer reactions, such as olefin aziridination, which shares mechanistic similarities with potential azetidination reactions. acs.org The choice of metal and ligand can profoundly influence the efficiency and selectivity of the catalytic cycle.
The synthesis of certain azetidine derivatives can be influenced by the reaction conditions. For example, the iodocyclization of homoallylamines to form azetidines is typically carried out at room temperature. researchgate.netnih.gov
Understanding Ring-Opening and Rearrangement Mechanisms
The strained four-membered ring of azetidines makes them susceptible to ring-opening and rearrangement reactions, providing pathways to a variety of other functionalized molecules.
The ring-opening of azetidines, particularly when activated by an N-substituent like a tosyl group, often proceeds through an SN2-type mechanism. This has been demonstrated in the Lewis acid-mediated reaction of 2-aryl-N-tosylazetidines with alcohols, where the nucleophile attacks the carbon atom, leading to inversion of stereochemistry. iitk.ac.in The regioselectivity of this attack is influenced by both electronic and steric factors. magtech.com.cn For instance, in azetidines with 2-unsaturated substituents, the nucleophile typically attacks the carbon atom adjacent to the unsaturated group due to stabilization of the transition state. magtech.com.cn
The formation of an azetidinium ion, by quaternization of the nitrogen atom, greatly enhances the susceptibility of the ring to nucleophilic attack. nih.govmagtech.com.cn The regioselectivity of the ring-opening of these azetidinium ions is a subject of detailed study, with experimental and computational methods being used to understand the governing parameters. nih.gov
The isomerization of azetidines to the thermodynamically more stable five-membered pyrrolidines is a well-documented rearrangement. researchgate.netnih.govresearchgate.netrsc.org This process is often thermally induced. For example, increasing the reaction temperature during the iodocyclization of homoallylamines from room temperature to 50 °C can switch the product from the azetidine to the corresponding pyrrolidine. researchgate.netnih.gov
Mechanistic studies suggest that this isomerization can proceed through an aziridinium (B1262131) ion intermediate. researchgate.netnih.govrsc.org The stereochemical outcome of subsequent reactions can provide evidence for this pathway. The ability to selectively access either the cis- or trans-substituted pyrrolidine by controlling the reaction conditions further supports the intermediacy of a species that can undergo stereochemical changes. rsc.org
Kinetic and Thermodynamic Aspects of Transformations
The outcome of reactions involving this compound and related compounds is governed by the interplay of kinetics and thermodynamics. The formation of the azetidine ring is often under kinetic control, meaning the product that is formed fastest is the one that predominates. This is particularly relevant when there are competing pathways, such as the formation of azetidine versus pyrrolidine.
The relative stability of the products determines the thermodynamic outcome. Pyrrolidines are generally more stable than the corresponding azetidines due to lower ring strain. This is why azetidine-to-pyrrolidine isomerization is often observed, especially at elevated temperatures where the system has enough energy to overcome the activation barrier for rearrangement and reach the thermodynamic minimum.
The ring-opening of epoxides, which are analogous three-membered rings, with basic nucleophiles is a classic example of a reaction proceeding under kinetic control via an SN2 mechanism. masterorganicchemistry.com The nucleophile attacks the less sterically hindered carbon, leading to a specific regio- and stereoisomer. Similar principles apply to the ring-opening of azetidines, where the reaction conditions can be tuned to favor either the kinetic or thermodynamic product.
Rate-Determining Steps and Reaction Kinetics
The Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the nucleophile, is a valuable tool for elucidating the RDS. nih.gov A linear Brönsted plot is often indicative of a concerted mechanism, while a nonlinear plot suggests a change in the RDS with the basicity of the amine. nih.gov
In the context of the reaction of azetidine with a 2-nitrophenyl electrophile, the relative rates of the two steps can be depicted as follows:
Step 1 (Formation of the Meisenheimer complex): The nucleophilic attack of the azetidine nitrogen on the electron-deficient aromatic ring. The rate of this step is dependent on the nucleophilicity of the azetidine and the electrophilicity of the aromatic substrate.
Step 2 (Decomposition of the Meisenheimer complex): The expulsion of the leaving group to form the final product. The rate of this step is influenced by the ability of the leaving group to depart.
The nature of the leaving group plays a crucial role in determining the RDS. For highly mobile leaving groups like fluoride, the formation of the Meisenheimer complex is often the rate-determining step. nih.gov Conversely, with poorer leaving groups, the decomposition of the intermediate can become rate-limiting. The reaction order can also provide insights into the mechanism. For instance, reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) have shown a second-order dependence on the amine concentration, suggesting a more complex mechanism involving base catalysis in the deprotonation of the intermediate. nih.gov
| Factor | Effect on Reaction Kinetics | Probable Impact on RDS |
| High Nucleophilicity of Azetidine | Increases the rate of the initial nucleophilic attack (k1). | May shift the RDS to the decomposition of the Meisenheimer complex (k2). |
| Good Leaving Group (e.g., F-) | Accelerates the decomposition of the Meisenheimer complex (k2). | May shift the RDS to the formation of the Meisenheimer complex (k1). nih.gov |
| Electron-Withdrawing Nitro Group | Increases the electrophilicity of the aromatic ring, accelerating k1. | Generally favors the formation of the Meisenheimer complex. |
| Solvent Polarity | Polar aprotic solvents can stabilize the charged Meisenheimer complex, potentially affecting the rates of both steps. | The specific effect depends on the differential solvation of the reactants and the transition states. |
This table provides a qualitative summary based on established principles of SNAr reactions.
Thermodynamic Stability of Products and Intermediates
The thermodynamic stability of the intermediates and products is a critical aspect of the reaction pathway. The key intermediate in the formation of this compound is the Meisenheimer complex. The stability of this complex is influenced by the ability of the aromatic ring to delocalize the negative charge. The presence of the strongly electron-withdrawing nitro group in the ortho position is crucial for stabilizing this intermediate through resonance.
The stability of Meisenheimer complexes can be such that they are observable and even isolable in some cases, particularly with poor leaving groups and highly electron-deficient rings. researchgate.net However, in many SNAr reactions leading to product formation, the Meisenheimer complex is a transient species. nih.gov
Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of reactants, intermediates, transition states, and products. researchgate.net Such studies can help to elucidate whether a reaction proceeds through a stepwise mechanism with a stable intermediate or a concerted pathway. nih.govrsc.org
| Species | Key Stabilizing/Destabilizing Factors |
| Azetidine (Reactant) | Moderate ring strain. rsc.org |
| 2-Nitrophenyl Electrophile (Reactant) | Electron-deficient aromatic ring due to the nitro group. |
| Meisenheimer Complex (Intermediate) | Resonance stabilization of the negative charge by the nitro group. Loss of aromaticity. researchgate.net |
| This compound (Product) | Restoration of aromaticity. Formation of a stable C-N bond. |
This table summarizes the key thermodynamic considerations for the species involved in the reaction.
Computational and Theoretical Studies on 1 2 Nitrophenyl Azetidine
Electronic Structure and Molecular Conformation Analysis
The analysis of the electronic structure and three-dimensional shape of 1-(2-nitrophenyl)azetidine is fundamental to understanding its properties. Computational methods provide a powerful lens for examining the molecule's geometry, stability, and the interplay between its constituent azetidine (B1206935) and nitrophenyl fragments.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are the cornerstone for predicting the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. cookechem.com This process, known as geometry optimization, iteratively adjusts the atomic coordinates to find the lowest energy state on the potential energy surface.
For this compound, a DFT calculation, likely using a functional such as B3LYP combined with a basis set like 6-311G**, would be performed. The output of this calculation would provide the optimized bond lengths, bond angles, and dihedral angles that define the molecule's structure. The total electronic energy calculated for this optimized structure is a key indicator of its thermodynamic stability.
Illustrative Data Table: Predicted Geometry of this compound (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT geometry optimization.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C-N (Azetidine Ring) | 1.47 | |
| C-C (Azetidine Ring) | 1.55 | |
| N-C (Aryl) | 1.40 | |
| C-N (Nitro Group) | 1.48 | |
| N-O (Nitro Group) | 1.22 | |
| Bond Angles (°) | ||
| C-N-C (Azetidine Ring) | 91.5 | |
| N-C-C (Azetidine Ring) | 88.5 | |
| C-N-C (Aryl Linkage) | 121.0 | |
| Dihedral Angle (°) | ||
| C-C-N-C (Aryl) | 45.0 |
The four-membered azetidine ring is known to adopt a puckered, non-planar conformation to relieve ring strain. The degree of this puckering can be quantified by a dihedral angle. Furthermore, steric hindrance between the azetidine ring and the ortho-nitro group on the phenyl ring will significantly influence the preferred rotational angle (dihedral angle) between the two ring systems. Computational scans of the potential energy surface, where this dihedral angle is systematically varied, can identify the lowest-energy conformer and the energy barriers to rotation between different conformations. huatengsci.com
Reactivity Predictions and Mechanistic Insights
Computational chemistry offers powerful tools to predict how and where a molecule is likely to react. For this compound, these methods can identify the most reactive sites for electrophilic or nucleophilic attack and provide insights into potential reaction mechanisms.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. molbase.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be localized primarily on the azetidine nitrogen and the phenyl ring.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to receiving electrons and is associated with the molecule's ability to act as an electrophile. Due to the strong electron-withdrawing nature of the nitro group, the LUMO is expected to be predominantly located over the nitrophenyl moiety, particularly the carbon atoms of the ring and the nitrogen atom of the nitro group.
The energy gap between the HOMO and LUMO is a crucial parameter indicating the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
Illustrative Data Table: FMO Properties of this compound (Note: The following data is hypothetical and for illustrative purposes.)
| Parameter | Energy (eV) | Primary Location | Implied Reactivity |
| HOMO | -6.8 | Azetidine N, Phenyl Ring | Site of protonation, electrophilic attack |
| LUMO | -2.1 | Nitrophenyl Ring | Site of nucleophilic attack |
| HOMO-LUMO Gap | 4.7 | - | Indicator of chemical stability |
Beyond predicting where a reaction might occur, computational methods can model the entire reaction pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or barrier.
For instance, a computational study could model the reduction of the nitro group or a nucleophilic aromatic substitution on the phenyl ring. By calculating the activation barriers for these potential reactions, chemists can predict which reaction is more likely to occur under specific conditions. A lower activation barrier corresponds to a faster reaction rate. These calculations provide invaluable mechanistic insights that are often difficult to obtain experimentally.
The distribution of electrons within a molecule is rarely uniform. An analysis of the molecular electrostatic potential (MEP) and atomic charges provides a detailed picture of the electron density. The MEP map visually represents the electrostatic potential on the molecule's surface.
For this compound, an MEP map would show:
Electron-rich regions (negative potential): These are typically colored red and are susceptible to electrophilic attack. Such regions would be expected around the oxygen atoms of the nitro group and, to a lesser extent, the azetidine nitrogen.
Electron-poor regions (positive potential): These are usually colored blue and are susceptible to nucleophilic attack. Positive potential would be anticipated on the hydrogen atoms and the carbon atoms of the phenyl ring adjacent to the nitro group.
Calculations of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) quantify this distribution, assigning a numerical charge to each atom and confirming the electron-withdrawing effect of the nitrophenyl group on the azetidine ring.
Substituent Effects and Structure-Reactivity Relationships [10, 26, 4th search result 10, 26]
Impact of the 2-Nitrophenyl Group on Ring Strain and Reactivity of Azetidines
The four-membered azetidine ring possesses a significant ring strain energy, estimated to be around 25.4 kcal/mol, which is a primary driver of its reactivity. rsc.org This inherent strain makes the ring susceptible to various transformations, including ring-opening reactions. researchgate.netnih.gov The substituent on the nitrogen atom plays a crucial role in modulating this reactivity.
The 2-nitrophenyl group is a strong electron-withdrawing substituent due to the mesomeric and inductive effects of the nitro group. This electronic pull is expected to have a substantial impact on the properties of the azetidine ring in this compound. Theoretical studies on related N-aryl azetidines have shown that electron-withdrawing groups on the aryl ring can influence the stability and decomposition pathways of the azetidine core. nih.gov
For instance, in a study of N-substituted aryl azetidines, analogues with electron-withdrawing cyano groups on the phenyl ring exhibited decreased stability. nih.gov This suggests that the 2-nitrophenyl group in this compound would likely destabilize the azetidine ring, making it more prone to nucleophilic attack and ring-opening. The electron-withdrawing nature of the substituent can lower the pKa of the azetidine nitrogen, which has been shown to be a key determinant of stability in acid-mediated decomposition pathways. nih.gov
Computational models, such as Density Functional Theory (DFT), can be employed to quantify these effects. For example, calculations of bond dissociation energies (BDEs) for the C-N bonds within the azetidine ring can provide a measure of bond strength and, consequently, the kinetic stability of the ring. In a theoretical study on nitroimine derivatives of azetidine, BDEs were found to be crucial indicators of sensitivity and stability. researchgate.net It is reasonable to extrapolate that similar calculations for this compound would reveal a weakening of the N-C bonds of the azetidine ring compared to an unsubstituted or electron-donating group substituted N-aryl azetidine.
The table below illustrates the typical influence of substituent electronic effects on the stability of N-aryl azetidines, based on findings from related systems. nih.gov
| N-Aryl Substituent | Electronic Effect | Expected Impact on Azetidine Ring Stability |
| 4-Methoxyphenyl | Electron-donating | Increased stability |
| Phenyl | Neutral | Baseline stability |
| 4-Cyanophenyl | Electron-withdrawing | Decreased stability |
| 2-Nitrophenyl | Strongly Electron-withdrawing | Significantly decreased stability |
Theoretical Evaluation of Regio- and Stereoselectivity
The regioselectivity of reactions involving unsymmetrical azetidines is largely governed by the electronic and steric properties of the substituents on the ring. magtech.com.cn In the case of this compound, the 2-nitrophenyl group is expected to exert a dominant electronic effect, directing the outcome of various reactions.
For nucleophilic ring-opening reactions, which are common for strained azetidines, the site of attack is often dictated by the ability of the substituent to stabilize the transition state or any resulting intermediates. magtech.com.cn The strong electron-withdrawing nature of the 2-nitrophenyl group would make the nitrogen atom of the azetidine ring electron-deficient. This, in turn, can influence the cleavage of the C-N bonds. Theoretical studies on the ring-opening of azetidines with unsaturated substituents at the 2-position show a preference for the cleavage of the C-N bond adjacent to the stabilizing group. magtech.com.cn By analogy, in reactions of this compound, the electronic influence of the nitrophenyl group would be a key factor in determining which C-N bond is more susceptible to cleavage.
Computational methods, particularly DFT, are powerful tools for predicting regio- and stereoselectivity. By calculating the energy barriers of different possible reaction pathways, the most favorable outcome can be determined. For instance, in the context of cycloaddition reactions, theoretical investigations have successfully elucidated the molecular mechanisms and the origins of regio- and stereoselectivity by analyzing the stability of transition states. elsevierpure.com
The Hammett parameter (σ) is a quantitative measure of the electronic effect of a substituent on a benzene (B151609) ring. nih.gov The σp value for a nitro group is +0.78, indicating its strong electron-withdrawing nature. Computational studies on other reactions, such as the intramolecular cyclization of 2'-arylbenzaldehyde oxime ether radical cations, have shown a correlation between the Hammett parameters of substituents and the reaction yields, with strongly electron-withdrawing groups significantly affecting the outcome. nih.gov A similar theoretical approach for reactions of this compound would likely reveal a strong directing effect from the 2-nitrophenyl group.
The following table outlines the expected regioselectivity in nucleophilic ring-opening reactions of a hypothetical 2-substituted-1-(2-nitrophenyl)azetidine, based on general principles of substituent effects.
| Position of Nucleophilic Attack | Influencing Factor | Expected Outcome for 2-Substituted-1-(2-nitrophenyl)azetidine |
| C2 (Substituted Carbon) | Steric hindrance from the substituent vs. electronic stabilization. | Attack may be disfavored if the substituent is bulky. |
| C4 (Unsubstituted Carbon) | Less steric hindrance. | Attack may be favored, especially with bulky nucleophiles. |
Synthetic Utility and Applications in Complex Molecular Synthesis
1-(2-Nitrophenyl)azetidine as a Building Block in Heterocyclic Synthesis
The compound is a key starting material for creating more elaborate heterocyclic structures. magtech.com.cnrsc.orgresearchgate.net The inherent ring strain of the azetidine (B1206935) moiety, combined with the reactive potential of the nitrophenyl group, allows for its use in constructing novel molecular scaffolds. rsc.org
A significant application of ortho-nitroaryl compounds is in the synthesis of fused heterocyclic systems through reductive cyclization. nih.govcrossref.org This strategy involves the reduction of the nitro group to an amine or a related reactive intermediate, which then undergoes an intramolecular cyclization with another functional group tethered to the molecule. A notable example is the base-mediated nitrophenyl reductive cyclization, which has been employed to create complex bridged benzazocine frameworks. nih.gov In these reactions, an initial coupling is followed by the reduction of the nitro group, which triggers a cascade to form the fused ring system. nih.govresearchgate.net
This principle can be extended to this compound derivatives. By introducing a suitable reactive group elsewhere in the molecule, the reduction of the nitro group can initiate an intramolecular cyclization, leading to the formation of azetidine-fused systems.
The azetidine scaffold is also central to the synthesis of spirocycles, which are valuable motifs in medicinal chemistry. nih.govnih.govenamine.net While direct examples starting from this compound are not extensively documented, the synthesis of diverse spirocyclic, fused, and bridged ring systems often begins with highly functionalized azetidines. nih.gov For instance, spirocyclic systems have been formed through intramolecular reactions on substituted azetidine rings, demonstrating the utility of this core in generating three-dimensional complexity. nih.govnih.gov
Table 1: Examples of Reductive Cyclization for Fused Systems
| Starting Material Moiety | Key Transformation | Resulting Fused System | Reference(s) |
| 1-(2-Nitrophenyl)cycloalkanone | Base-mediated reductive cyclization | Hexahydro-2,6-methano-1-benzazocine | nih.gov |
| 8-(2-Nitrophenyl)-1-azaazulene | Reductive Cyclization | Diazanaphth[3,2,1-cd]azulene | crossref.org |
| Indolylidenecyanoester + Nitroalkane | Nitro-Michael addition & reductive cyclization | 3,3'-Pyrrolidinyl-spirooxindole | researchgate.net |
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more reactants. nih.govnih.gov A key reactive species in many MCRs is an amine. The reduction of this compound yields 1-(2-aminophenyl)azetidine, a valuable aminoazaheterocycle that is primed for participation in such reactions. nih.gov
While specific MCRs employing 1-(2-aminophenyl)azetidine are not prominently reported, its structure makes it an ideal candidate for several classic MCRs:
Ugi Reaction: As the amine component, 1-(2-aminophenyl)azetidine could react with an aldehyde, a carboxylic acid, and an isocyanide to generate complex peptide-like structures incorporating the azetidine-phenyl scaffold.
Povarov Reaction: This reaction typically involves an aniline (B41778) derivative, an aldehyde, and an activated alkene to form tetrahydroquinolines. 1-(2-Aminophenyl)azetidine could serve as the aniline component, leading to novel, complex fused heterocyclic systems.
Biginelli Reaction: This reaction combines an aldehyde, a β-ketoester, and urea (B33335) or a related amine. 1-(2-Aminophenyl)azetidine could potentially act as the amine component, leading to the synthesis of dihydropyrimidine (B8664642) derivatives. nih.gov
The incorporation of the rigid azetidine-phenyl unit via MCRs would provide rapid access to libraries of structurally diverse compounds with high molecular complexity. nih.gov
Derivatization to Access Diverse Chemical Scaffolds
The true synthetic power of this compound lies in its capacity for derivatization, which opens pathways to a multitude of other molecular structures. rsc.orgnih.gov
The most crucial transformation of this compound is the reduction of the nitro group to an amine, yielding 1-(2-aminophenyl)azetidine. This reaction is fundamental as it converts the electron-withdrawing nitro group into a versatile, nucleophilic amino group. This transformation can be achieved using various standard laboratory methods. researchgate.net
Common Reagents for Nitro Group Reduction:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate).
Metal-based Reductions: Using metals like tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in acidic media. researchgate.net
Electrochemical Methods: Electrochemically driven reductions offer a green alternative for this transformation. researchgate.net
Once formed, the 1-(2-aminophenyl)azetidine can undergo numerous reactions typical of anilines, such as acylation, alkylation, sulfonylation, and diazotization, allowing for its integration into a vast range of more complex molecules and scaffolds. nih.gov
Azetidines are highly sought-after scaffolds for the design of chiral ligands and auxiliaries used in asymmetric synthesis. magtech.com.cnbham.ac.ukresearchgate.net The rigidity of the four-membered ring provides a well-defined stereochemical environment, which is crucial for inducing enantioselectivity in chemical reactions. bham.ac.uk
The derivative, 1-(2-aminophenyl)azetidine, is an excellent starting point for creating chiral ligands. The amino group can be readily derivatized to install a second coordinating group, creating chiral N,N' or β-amino alcohol type ligands. bham.ac.ukresearchgate.net For example, chiral C₂-symmetric 2,4-disubstituted azetidines have been successfully used as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net Similarly, enantiopure cis-azetidines have been shown to be effective ligands for transition metals in asymmetric catalysis. bham.ac.uk
The synthesis of these ligands often starts from chiral precursors like azetidine-2-carboxylic acid or involves enantioselective synthesis routes. researchgate.netnih.gov By starting with an enantiopure form of a substituted this compound, this chirality can be carried through to produce highly effective chiral ligands for a range of metal-catalyzed reactions.
Development of Catalytic Systems Utilizing Azetidine Derivatives
Building on their utility as chiral ligands, derivatives of this compound are valuable precursors for developing novel catalytic systems. The 1-(2-aminophenyl)azetidine scaffold is particularly well-suited for creating pincer-type or bidentate ligands where the phenyl ring and the azetidine nitrogen can coordinate to a metal center. bham.ac.ukresearchgate.net
Research has demonstrated the successful application of azetidine-based catalytic systems in several key reactions:
Copper-Azetidine Complexes: These have been used as highly effective catalysts for the asymmetric Henry (nitroaldol) reaction, achieving excellent enantioselectivity (up to >99.5% ee). bham.ac.uk
Magnesium-Azetidine Catalysts: A chiral ligand synthesized from azetidine and (R)-BINOL was used to generate a magnesium catalyst for the asymmetric ring-opening of aziridines. researchgate.net
Palladium and Platinum Complexes: Azetidine-based ligands have been complexed with palladium and platinum, with applications in cross-coupling and other transformations. bham.ac.uk
The ortho-disubstituted pattern of 1-(2-aminophenyl)azetidine provides a rigid and sterically defined pocket around a coordinated metal, which is a key design principle for effective asymmetric catalysts. The ease of functionalizing the amino group allows for fine-tuning of the electronic and steric properties of the resulting catalyst to optimize its performance for specific reactions.
Table 2: Applications of Azetidine-Based Catalytic Systems
| Metal Center | Ligand Type / Precursor | Application | Reference(s) |
| Copper (Cu) | Enantiopure cis-amino azetidine | Asymmetric Henry Reaction | bham.ac.uk |
| Zinc (Zn) | Chiral C₂-symmetric 2,4-disubstituted azetidine | Addition of diethylzinc to aldehydes | researchgate.net |
| Magnesium (Mg) | Chiral ligand from azetidine and (R)-BINOL | Asymmetric ring-opening of aziridines | researchgate.net |
| Palladium (Pd) / Platinum (Pt) | cis-amino azetidine | General Asymmetric Catalysis | bham.ac.uk |
Azetidine-Based Ligands in Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are crucial in fields such as pharmaceuticals and materials science. Among the various heterocyclic scaffolds used to construct these ligands, the four-membered azetidine ring has emerged as a privileged structure. magtech.com.cnwikipedia.org Chiral azetidine-derived ligands have been successfully employed since the early 1990s to induce asymmetry in a range of chemical transformations. researchgate.netbirmingham.ac.uk Their utility stems from the rigid and stereochemically defined framework of the azetidine ring, which can effectively control the spatial arrangement of substrates around a metal center.
The synthetic versatility of azetidines allows for the introduction of various substituents on the ring, which is key to tuning their catalytic properties. nih.gov In particular, 2,4-cis-disubstituted azetidines have been identified as highly effective ligand platforms. nih.gov The cis geometry creates an inherently concave and rigid structure. When this scaffold chelates to a metal, one of the substituents can shield one face of the catalytic center, creating a well-defined chiral pocket that directs the approach of incoming reactants and thus dictates the stereochemical outcome of the reaction. nih.gov
Detailed research has demonstrated the high efficacy of these ligands in various asymmetric reactions, including Friedel-Crafts alkylations, Michael-type additions, and Henry (nitroaldol) reactions. birmingham.ac.ukresearchgate.net For instance, a series of enantiopure 2,4-cis-disubstituted amino azetidines have been synthesized and utilized as ligands for copper-catalyzed Henry reactions. nih.govljmu.ac.uk These catalytic systems have shown remarkable success, particularly in the reaction between nitromethane (B149229) and various aldehydes, achieving excellent yields and exceptionally high levels of enantioselectivity. nih.govbham.ac.uk
The performance of these azetidine-based ligands is highly dependent on the nature of the substituents on the ligand framework and the reaction conditions. Optimization of these parameters has led to catalysts that can afford products with near-perfect enantiomeric purity. ljmu.ac.uk The absolute stereochemistry of the azetidine ligand directly controls the chirality of the product, a principle that has been confirmed through X-ray crystallographic analysis of the ligand salts and computational modeling of the catalyst-substrate complexes. nih.gov
The table below presents selected research findings on the application of a specific cis-disubstituted azetidine ligand in the copper-catalyzed asymmetric Henry reaction.
| Aldehyde Substrate | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (e.e. %) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Cu(OAc)₂H₂O / Ligand 1a | EtOH | 95 | 96 | nih.gov |
| 4-Nitrobenzaldehyde | Cu(OAc)₂H₂O / Ligand 1a | EtOH | 98 | 97 | nih.gov |
| 2-Naphthaldehyde | Cu(OAc)₂H₂O / Ligand 1a | EtOH | 92 | 95 | nih.gov |
| Cyclohexanecarboxaldehyde | Cu(OAc)₂H₂O / Ligand 1a | EtOH | 85 | >99 | nih.govljmu.ac.uk |
| Isovaleraldehyde | Cu(OAc)₂H₂O / Ligand 1a | EtOH | 78 | >99 | nih.govljmu.ac.uk |
Table 1. Performance of a 2,4-cis-disubstituted amino azetidine ligand (Ligand 1a) in the copper-catalyzed asymmetric Henry reaction between various aldehydes and nitromethane.
The "1-(2-Nitrophenyl)" substituent in the titular compound, this compound, represents a key functional group that can be leveraged in ligand design. The ortho-nitro group can be chemically reduced to an amine, which can then act as a coordinating atom. This transformation would turn the 1-(2-aminophenyl)azetidine scaffold into a potential bidentate ligand, where the newly formed aniline nitrogen and the azetidine nitrogen can chelate to a metal center. Further functionalization on the azetidine ring itself could create even more complex and effective chiral environments for catalysis.
Conclusion and Future Research Perspectives
Summary of Current Research Advances Pertaining to 1-(2-Nitrophenyl)azetidine
Direct and extensive research dedicated solely to this compound is limited. However, the broader context of azetidine (B1206935) chemistry and the synthesis of related analogues provide a strong foundation for understanding its potential. Research in the field has established robust methods for the synthesis of N-aryl azetidines and has explored the utility of the nitroaromatic group as a synthetic handle.
Key related research includes:
Synthesis of N-Aryl Azetidines : Methodologies for the N-arylation of azetidine are well-established, often involving nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The synthesis of derivatives like this compound-3-carboxylic acid has been documented, indicating the feasibility of introducing the 1-(2-nitrophenyl) moiety onto the azetidine core. bldpharm.combldpharm.com
Ortho-Nitrobenzenesulfonamides in Azetidine Chemistry : The use of o-nitrobenzenesulfonyl chloride is a common strategy in the synthesis of complex molecules containing azetidine rings. nih.govacs.org This reagent is used to activate amine groups, including the azetidine nitrogen, for subsequent reactions. The resulting N-(2-nitrophenylsulfonyl)azetidine derivatives are valuable intermediates, and while distinct from this compound, they highlight the chemical compatibility of the 2-nitrophenyl group with the azetidine scaffold.
Functionalized Azetidine Scaffolds : The synthesis of complex azetidine-based scaffolds for applications in drug discovery, particularly for the central nervous system (CNS), often involves creating diverse substitutions on the azetidine ring. nih.govresearchgate.net The 1-substituent plays a crucial role in determining the physicochemical and pharmacological properties of these scaffolds.
The primary role of this compound in current understanding is that of a latent synthetic intermediate. The ortho-nitro group can be readily reduced to an amine, which can then be used to construct more complex fused heterocyclic systems. This "build-and-elaborate" strategy is a cornerstone of modern synthetic chemistry.
Unexplored Avenues in Synthetic Methodology
While classical nucleophilic aromatic substitution is a viable route to this compound, several modern synthetic methods remain largely unexplored for its specific synthesis. Investigating these avenues could lead to more efficient, scalable, and environmentally benign production of this and related compounds.
| Synthetic Method | General Principle | Potential Advantages for this compound | Key Reagents/Catalysts |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine (azetidine) with an aryl halide (e.g., 1-bromo-2-nitrobenzene). | High functional group tolerance, broad substrate scope, and typically high yields. | Pd catalyst (e.g., Pd2(dba)3), phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu). |
| Ullmann Condensation | Copper-catalyzed coupling of an amine with an aryl halide. | Often lower cost than palladium-based methods and effective for electron-deficient aryl halides. | Copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K2CO3). |
| Photocatalytic C-N Coupling | Visible-light-mediated reaction to form the C-N bond, often under milder conditions than traditional methods. mit.edursc.org | Avoids high temperatures and strong bases, offering a potentially "greener" synthetic route. | Photocatalyst (e.g., Iridium or Ruthenium complexes), light source (e.g., blue LED). |
| Ring Expansion of N-(2-Nitrophenyl)aziridines | Expansion of a three-membered aziridine (B145994) ring to a four-membered azetidine ring. nih.gov | Provides an alternative disconnection approach, potentially allowing for different substitution patterns. | Reaction with dimethylsulfoxonium methylide, often under microwave irradiation. organic-chemistry.org |
Future work should focus on a comparative analysis of these methods to identify the most efficient protocol for synthesizing this compound and its derivatives.
Advanced Mechanistic and Computational Studies
A deeper understanding of the reactivity and properties of this compound can be achieved through advanced mechanistic and computational studies. These investigations can guide synthetic efforts and predict the behavior of the molecule in more complex transformations.
Computational Modeling of Synthesis : Density Functional Theory (DFT) and other computational models can be used to predict the feasibility and outcomes of different synthetic routes. mit.edu For instance, modeling the transition states of palladium-catalyzed versus copper-catalyzed C-N bond formation could reveal the most kinetically favorable pathway.
Mechanistic Probes for Cyclization : The reduction of the nitro group to an amine, followed by intramolecular cyclization, is a key potential application. Mechanistic studies, including the use of isotopic labeling and kinetic analysis, could elucidate the mechanism of these subsequent reactions. For example, understanding the mechanism of a potential intramolecular Buchwald-Hartwig reaction after reduction could help optimize the synthesis of novel fused tricyclic systems.
Conformational Analysis : The azetidine ring is not planar, and its conformation can influence reactivity. Computational studies can determine the preferred ring-puckering conformation of this compound and how the bulky, electron-withdrawing nitrophenyl group affects the nitrogen atom's inversion barrier. This has implications for its role in asymmetric catalysis or as a chiral ligand.
Reactivity Studies : Investigating the kinetics of the reduction of the nitro group in the presence of the azetidine ring would be valuable. It is important to determine if the azetidine nitrogen participates in or interferes with common reduction methods (e.g., catalytic hydrogenation, transfer hydrogenation).
Potential for Novel Structural Motif Discovery and Chemical Innovation
The true potential of this compound lies in its use as a precursor for novel and diverse chemical scaffolds. The combination of a strained ring and a reactive functional group handle offers multiple pathways for chemical innovation.
| Derived Structural Motif | Synthetic Transformation | Description and Potential Application |
|---|---|---|
| Azetidino[1,2-a]quinoxalines | Reduction of the nitro group to an amine, followed by condensation with a 1,2-dicarbonyl compound and subsequent cyclization. | Creates a fused, polycyclic aromatic system with a strained ring. These motifs are of interest in medicinal chemistry for their unique three-dimensional shape. |
| Benzodiazepine-fused Azetidines | Reduction of the nitro group, followed by reaction with a β-haloketone or a related synthon to form a seven-membered ring fused to the benzene (B151609) and azetidine rings. | Fuses the privileged benzodiazepine (B76468) scaffold with the unique properties of azetidine, potentially leading to novel CNS-active agents. |
| Spirocyclic Azetidines | Functionalization of the benzene ring (e.g., via lithiation ortho to the nitro group), followed by intramolecular cyclization onto a substituent at the C3 position of the azetidine ring. | Generates spiro-fused systems, which are highly sought after in drug discovery for their conformational rigidity and novelty. |
| Ring-Expanded Systems | Rearrangement or ring-expansion reactions of the azetidine ring, potentially triggered by transformations on the nitrophenyl group. nih.govacs.org | Could provide access to substituted pyrrolidines or other larger heterocyclic systems that are difficult to synthesize directly. |
The strategic unmasking and reaction of the latent functionality within this compound pave the way for diversity-oriented synthesis campaigns, yielding libraries of complex molecules for biological screening.
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-Nitrophenyl)azetidine?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach utilizes azetidine derivatives reacting with 2-nitrobenzene precursors under catalytic conditions. For example, the reaction of azetidine with 2-nitrobenzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile can yield the target compound . Structural confirmation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to verify purity and regioselectivity, as nitro groups can influence reaction pathways .
Q. How can researchers safely handle this compound in laboratory settings?
Methodological Answer: Safety protocols emphasize avoiding inhalation, skin contact, and eye exposure. Nitroaromatic compounds like this compound may exhibit toxicity or irritancy, necessitating PPE (gloves, lab coats, goggles) and fume hood use . Storage under inert atmospheres (argon/nitrogen) at 2–8°C prevents decomposition . Hazardous waste disposal should follow institutional guidelines for nitro-containing organics. Preliminary toxicological data suggest limited environmental hazards, but thorough risk assessments are advised due to incomplete toxicological profiles .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene) and azetidine ring protons (δ 3.0–4.0 ppm). ¹³C NMR distinguishes nitrophenyl carbons (C-NO₂ at ~148 ppm) and azetidine carbons (~50–60 ppm) .
- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) confirm nitro group presence .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 221.129 for C₁₂H₁₆N₂O₂) validate molecular formula .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations predict reaction energetics and regioselectivity. For example, modeling the transition state of azetidine reacting with 2-nitrobenzyl bromide can reveal steric/electronic effects influencing yield . Molecular docking studies may also explore bioactivity by simulating interactions with biological targets (e.g., enzymes), guiding structural modifications for drug discovery . Software like Gaussian or Schrödinger Suite is recommended, with validation via experimental kinetics or crystallography .
Q. What challenges arise in crystallographic analysis of this compound derivatives?
Methodological Answer: Nitro groups introduce disorder in crystal lattices due to rotational freedom, complicating X-ray diffraction refinement. For the spiro compound 1-(Morpholin-4-yl)-4-(2-nitrophenyl)-spiro[azetidine-3,9′-xanthen]-2-one, monoclinic crystal systems (space group P21/c) require high-resolution data (e.g., synchrotron sources) to resolve bond lengths and angles accurately . Thermal ellipsoid analysis and Hirshfeld surfaces further clarify intermolecular interactions (e.g., C–H···O bonds) influenced by nitro substituents .
Q. How do electronic effects of the nitro group impact reactivity in this compound?
Methodological Answer: The electron-withdrawing nitro group deactivates the benzene ring, directing electrophilic substitution to the meta position. This electronic effect also stabilizes intermediates in reduction reactions (e.g., catalytic hydrogenation to aminophenyl derivatives) . Cyclic voltammetry studies reveal redox behavior, with reduction potentials (~-0.5 V vs. Ag/AgCl) indicating suitability for electrochemical applications . Contrasting reactivity with non-nitro analogs (e.g., phenylazetidine) highlights the nitro group’s role in modulating reaction pathways .
Q. What strategies mitigate contradictions in spectroscopic data for nitroazetidine derivatives?
Methodological Answer: Discrepancies between calculated and observed NMR shifts often arise from solvent effects or dynamic processes (e.g., ring puckering in azetidine). Using deuterated solvents and variable-temperature NMR can resolve ambiguities . For mass spectrometry, isotopic labeling (e.g., ¹⁵N-nitrogen) clarifies fragmentation patterns. Cross-validation with X-ray crystallography or computational simulations (e.g., GIAO NMR calculations) ensures data consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
